

Unveiling the Kinase Cross-Reactivity Profile of Indirubin Derivative E804

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Compound of Interest		
Compound Name:	Indirubin Derivative E804	
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A comprehensive analysis of the **indirubin derivative E804** reveals a multi-targeted kinase inhibition profile, with significant activity against key regulators of cell cycle progression and oncogenic signaling. This guide provides a detailed comparison of E804's cross-reactivity with other kinases, supported by quantitative data and experimental protocols, to inform researchers, scientists, and drug development professionals.

Quantitative Kinase Inhibition Profile of E804

The inhibitory activity of E804 has been quantified against a panel of kinases, revealing a potent and varied spectrum of engagement. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized in the table below, offering a clear comparison of its potency against different kinase targets.

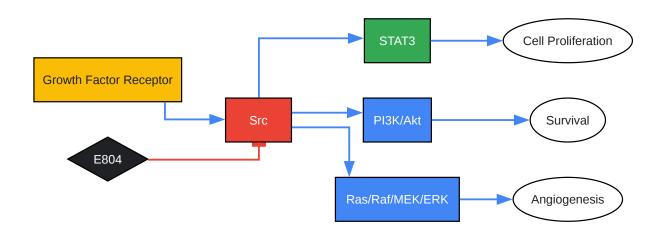


Kinase Target	IC50 / EC50 (μM)	Primary Signaling Pathway	Reference
c-Src	0.43	Cell Proliferation, Survival, Angiogenesis	[1]
CDK2/cyclin A	0.54	Cell Cycle Regulation (S phase)	[1]
CDK1/cyclin E	0.21	Cell Cycle Regulation (G1/S transition)	[1]
CDK1/cyclin B	1.65	Cell Cycle Regulation (G2/M transition)	[1]
IGF-1R	0.65	Growth and Proliferation	
CDK2/CycE	0.23 (EC50)	Cell Cycle Regulation (G1/S transition)	
STAT3	Inhibition Observed	Cell Survival, Proliferation, Angiogenesis	[1]
VEGFR-2	Inhibition Observed	Angiogenesis	
GSK-3β	Inhibition Observed	Multiple Cellular Processes	-

Key Signaling Pathways Targeted by E804

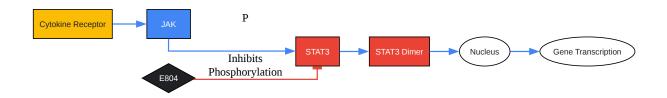
E804 exerts its biological effects by interfering with critical signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by E804's inhibitory action.





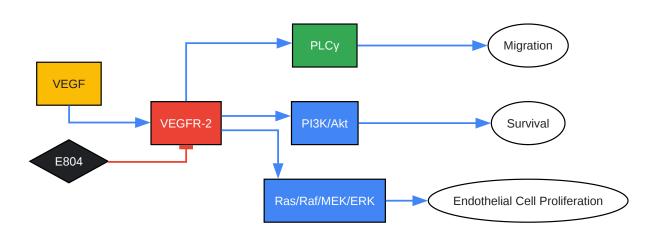
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Src Kinase Signaling Pathway



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STAT3 Signaling Pathway



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VEGFR-2 Signaling Pathway

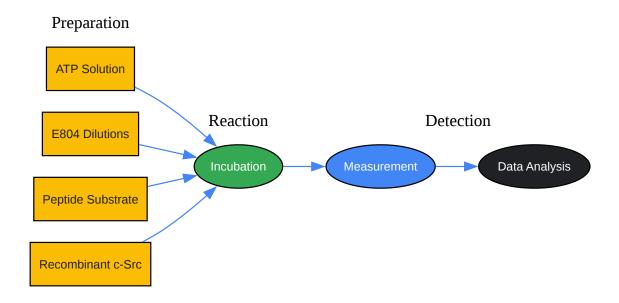
Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed experimental methodologies for the key kinase inhibition assays are provided below.

In Vitro c-Src Kinase Assay

The inhibitory effect of E804 on c-Src kinase activity was determined using a standard in vitro kinase assay.[1]

Workflow Diagram:



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c-Src Kinase Assay Workflow

Protocol:

 Reaction Mixture Preparation: A reaction mixture containing recombinant c-Src enzyme, a specific peptide substrate, and varying concentrations of E804 in a suitable kinase buffer is prepared.



- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a defined period to allow for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped by the addition of a termination solution, often containing EDTA to chelate magnesium ions required for kinase activity.
- Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [y-32P]ATP, or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption.
- Data Analysis: The percentage of kinase inhibition at each E804 concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

In Vitro Cyclin-Dependent Kinase (CDK) Assays

The inhibitory activity of E804 against CDK1/cyclin B, CDK2/cyclin A, and CDK1/cyclin E complexes was assessed using a similar in vitro kinase assay methodology.[1]

Protocol:

- Reaction Setup: Purified active CDK/cyclin complexes are incubated with a histone H1 substrate in a kinase assay buffer.
- Inhibitor Addition: Serial dilutions of E804 are added to the reaction mixtures.
- Reaction Initiation and Incubation: The reaction is started by the addition of [γ-³²P]ATP and incubated at 30°C.
- Detection and Analysis: The phosphorylated histone H1 is captured on a filter, and the
 incorporated radioactivity is measured using a scintillation counter. The IC50 values are
 calculated from the resulting dose-response curves.

Conclusion



The **indirubin derivative E804** demonstrates a potent multi-kinase inhibitory profile, targeting key players in cancer cell proliferation, survival, and angiogenesis. Its significant activity against c-Src, various CDKs, and its observed inhibition of STAT3 and VEGFR-2 signaling highlight its potential as a multi-faceted anti-cancer agent. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and comparison of E804 with other kinase inhibitors.

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References

- 1. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells -PMC [pmc.ncbi.nlm.nih.gov]
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